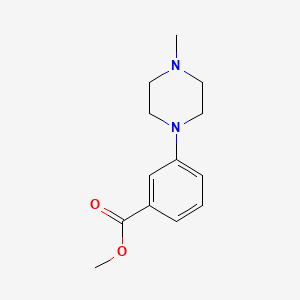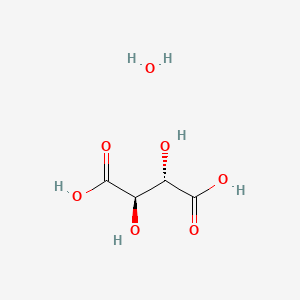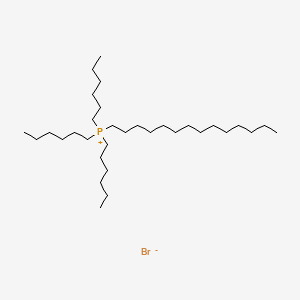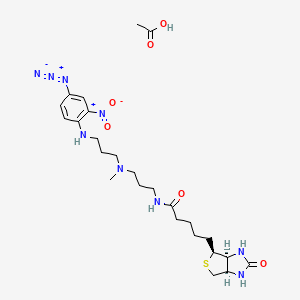
Cupric pyrophosphate monohydrate
Vue d'ensemble
Description
Cupric pyrophosphate monohydrate is a chemical compound that is commonly used in scientific research. It is a copper-based compound that is often used in the synthesis of other chemicals. Cupric pyrophosphate monohydrate has a variety of applications in the scientific community, and its unique properties make it an important compound for researchers.
Applications De Recherche Scientifique
Animal Nutrition
Cupric pyrophosphate monohydrate is used as a copper source in animal feed. Copper is an essential trace element for all animal species, playing a vital role in various physiological processes. It’s involved in the formation of red blood cells, bone growth, and the maintenance of nerve fibers and the immune system .
Antimicrobial Agent
Copper compounds, including cupric pyrophosphate, exhibit antimicrobial properties. They can be used to control bacterial growth in various settings, such as in water treatment or as a preservative in products .
Enzyme Functionality
Copper is a cofactor for many enzymes. In research, cupric pyrophosphate monohydrate can be used to study the role of copper in enzymatic reactions, such as those involved in cellular respiration and antioxidant defense .
Material Science
In material science, cupric pyrophosphate monohydrate can be used to create copper-containing materials with specific properties, such as conductivity or catalytic activity. These materials have applications in electronics, catalysis, and other fields .
Aquaculture
Copper compounds are used in aquaculture to prevent the growth of algae and as a treatment for parasitic infections. Cupric pyrophosphate monohydrate can be researched for its efficacy and safety in these applications .
Soil and Environmental Health
Research into the impact of copper compounds on soil health is crucial. Cupric pyrophosphate monohydrate can be used in studies to understand copper’s role in soil fertility and its potential environmental risks when used in agriculture .
Mécanisme D'action
Target of Action
Cupric pyrophosphate monohydrate, like other copper compounds, primarily targets metalloenzymes in the body . These enzymes play crucial roles in various biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .
Mode of Action
It is known that copper, as an essential trace element, is a crucial component of many metalloenzymes . These enzymes, in turn, are involved in a variety of biochemical reactions, including oxidative stress response, iron metabolism, and neurotransmitter synthesis .
Biochemical Pathways
Cupric pyrophosphate monohydrate, as a source of copper, can influence several biochemical pathways. For instance, copper is a key component of ceruloplasmin, an enzyme involved in iron metabolism . Copper also plays a role in the function of superoxide dismutase, an enzyme that helps protect cells from oxidative damage . Furthermore, copper is involved in the synthesis of neurotransmitters, affecting neurological function .
Pharmacokinetics
It is known that copper absorption occurs primarily in the stomach and small intestine . Once absorbed, copper is transported to the liver, where it is incorporated into various proteins and enzymes . The body regulates copper levels through a balance of absorption, storage, and excretion .
Result of Action
The action of Cupric pyrophosphate monohydrate results in the provision of copper, which is essential for the functioning of many enzymes. This can lead to improved oxidative stress response, iron metabolism, and neurotransmitter synthesis . An excess of copper can lead to toxicity, resulting in oxidative stress and damage to proteins, lipids, and dna .
Action Environment
The action of Cupric pyrophosphate monohydrate can be influenced by various environmental factors. For instance, the presence of certain substances in the diet, such as high levels of zinc, can interfere with copper absorption . Additionally, genetic factors can affect how the body metabolizes copper . Finally, certain health conditions, such as Wilson’s disease, can affect copper homeostasis, influencing the action and efficacy of Cupric pyrophosphate monohydrate .
Propriétés
IUPAC Name |
dicopper;phosphonato phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H4O7P2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;(H2,1,2,3)(H2,4,5,6);1H2/q2*+2;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSJEBZWADSIY-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2H2O8P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304671-71-4, 16570-28-8 | |
| Record name | Cupric pyrophosphate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicopper pyrophosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC PYROPHOSPHATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670VVK7CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)












